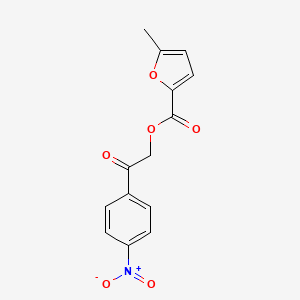

2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate

Descripción

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-9-2-7-13(21-9)14(17)20-8-12(16)10-3-5-11(6-4-10)15(18)19/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKAOOPOUMJNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters.

Aplicaciones Científicas De Investigación

2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of a methyl group.

2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a nitrophenyl group but with additional heterocyclic rings.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a furan ring makes it a versatile compound for various applications .

Actividad Biológica

2-(4-Nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate, with the CAS number 898502-90-4, is a compound belonging to the class of furan derivatives. These derivatives are recognized for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₁O₆ |

| Molecular Weight | 289.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898502-90-4 |

The biological activity of this compound is largely attributed to its structural components:

- Nitrophenyl Group : This moiety can interact with various enzymes and proteins, potentially inhibiting their activity.

- Furan Ring : The furan structure may participate in multiple biochemical pathways, enhancing the compound's overall biological effects.

Antimicrobial Properties

Recent studies have indicated that furan derivatives exhibit significant antimicrobial and antifungal properties. The compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. For instance:

- In vitro studies demonstrated that derivatives similar to this compound showed promising results against Staphylococcus aureus and Candida albicans.

Anticancer Activity

Preliminary research suggests potential anticancer properties of this compound, particularly in targeting specific cancer cell lines. The following findings have been noted:

- Cell Line Studies : In assays involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to reduced cell viability.

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI explored the activity of various furan derivatives against mycobacterial species. It was found that compounds with similar structures could disrupt iron acquisition mechanisms in these pathogens, indicating a potential therapeutic pathway for treating infections caused by resistant strains .

- Cytotoxicity Assays : In a comparative study involving several furan derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results indicated that it significantly inhibited proliferation at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Antimycobacterial properties | Contains fluorine; different electronic effects |

| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Targeting iron acquisition in mycobacteria | Lacks ester functionality |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

Esterification : Reacting 5-methylfuran-2-carboxylic acid with a bromoacetylated 4-nitrophenyl precursor in the presence of a base (e.g., K₂CO₃) to form the ester linkage .

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity.

-

Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (80–100°C) may accelerate esterification but risk side reactions.

Variable Optimal Range Impact on Yield Temperature 70–80°C Maximizes reaction rate without decomposition Solvent (Polarity) DMF/THF (3:1) Enhances solubility of nitroaromatic intermediates Catalyst K₂CO₃ (2.5 eq.) Balances base strength and side-product formation

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for ester C=O stretch (~1740 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and furan C-O-C stretch (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Singlet for methyl group on furan (~δ 2.3 ppm), doublets for furan protons (δ 6.2–7.1 ppm), and aromatic protons from the 4-nitrophenyl group (δ 8.1–8.3 ppm) .

- ¹³C NMR : Ester carbonyl (~δ 165 ppm), nitroaromatic carbons (δ 120–150 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms or electronic properties?

- Methodological Answer :

- Mechanistic Studies : Use Gaussian or ORCA software to model transition states for esterification or nitro-group reduction. Compare activation energies under different conditions (e.g., solvent effects) .

- Electronic Properties : Calculate HOMO/LUMO gaps to predict reactivity. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution susceptibility.

- Case Study : DFT analysis of a related nitrophenyl ester showed that solvation models (e.g., PCM) explain unexpected regioselectivity in substitution reactions .

Q. How should researchers address discrepancies in crystallographic data versus spectroscopic predictions for this compound?

- Methodological Answer :

Single-Crystal X-ray Diffraction : Resolve ambiguities in molecular conformation (e.g., ester group orientation). For example, crystallography of analogous compounds revealed planar furan rings and dihedral angles <10° between nitro and ester groups .

Validation : Cross-reference experimental bond lengths/angles with computational models. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors.

| Parameter | X-ray Data (Å) | DFT Prediction (Å) | Variance |

|---|---|---|---|

| C=O (Ester) | 1.21 | 1.23 | 0.02 |

| C-NO₂ | 1.47 | 1.45 | 0.02 |

| Dihedral Angle | 8.5° | 5.2° | 3.3° |

Q. What strategies are recommended for evaluating the bioactivity of this compound in antimicrobial assays, given structural similarities to known bioactive furans?

- Methodological Answer :

- In Vitro Assays :

MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL. Use broth microdilution per CLSI guidelines .

Cytotoxicity : Assess mammalian cell viability (e.g., HEK-293) via MTT assay to identify selectivity indices.

- Mechanistic Probes : Fluorescence quenching to study DNA gyrase binding or ROS generation assays to detect oxidative stress pathways .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Stability Studies :

pH Profiling : Monitor degradation via HPLC at pH 2–12. Nitro groups hydrolyze under strong basic conditions (pH >10), while ester bonds degrade in acidic media (pH <3) .

Kinetic Analysis : Calculate half-lives (t₁/₂) at varying pH. For example, t₁/₂ = 24 hrs at pH 7 vs. 2 hrs at pH 12 .

- Mitigation : Use buffered solutions (pH 6–8) for biological assays or stabilize with cryoprotectants (e.g., trehalose) during storage.

Methodological Resources

- Synthesis Protocols : Refer to PubChem’s esterification guidelines and Acta Crystallographica’s crystallization workflows .

- Computational Tools : Utilize CRYSTAL17 for lattice energy calculations or AutoDock Vina for molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.